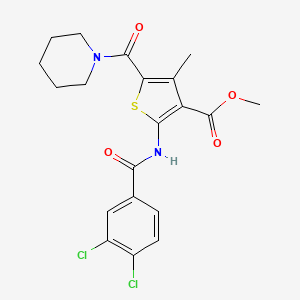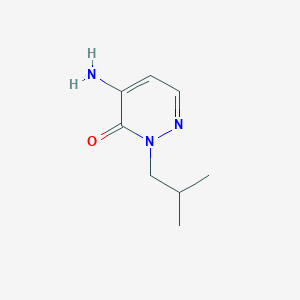
Methyl 6-bromo-4-methylpyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methylpyridazine-3-carboxylate typically involves the bromination of 4-methylpyridazine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6-position of the pyridazine ring. The resulting brominated compound is then esterified using methanol and an acid catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracetic acid can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methyl 6-bromo-4-methylpyridazine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromo-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-5-methylpyridazine-3-carboxylate
- Methyl 6-chloro-4-methylpyridazine-3-carboxylate
- Methyl 6-fluoro-4-methylpyridazine-3-carboxylate
Uniqueness
Methyl 6-bromo-4-methylpyridazine-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-methylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3 |
Clave InChI |
HALBGJOKFPHUTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)





![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)



![6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)
![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)

